
tert-Butyl ((5-fluoropyridin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((5-fluoropyridin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C11H15FN2O2 and a molecular weight of 226.25 g/mol . It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a fluorine atom at the 5-position of the pyridine ring. The compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
Preparation Methods
The synthesis of tert-Butyl ((5-fluoropyridin-2-yl)methyl)carbamate typically involves the reaction of 5-fluoropyridine-2-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl ((5-fluoropyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ((5-fluoropyridin-2-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((5-fluoropyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
tert-Butyl ((5-fluoropyridin-2-yl)methyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl ((5-chloropyridin-2-yl)methyl)carbamate
- tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate
- tert-Butyl ((5-iodopyridin-2-yl)methyl)carbamate
These compounds share a similar structure but differ in the halogen atom present in the pyridine ring. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall properties .
Properties
Molecular Formula |
C11H15FN2O2 |
---|---|
Molecular Weight |
226.25 g/mol |
IUPAC Name |
tert-butyl N-[(5-fluoropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-7-9-5-4-8(12)6-13-9/h4-6H,7H2,1-3H3,(H,14,15) |
InChI Key |
PKQBUTFMQUSBBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(C=C1)F |
Origin of Product |
United States |
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